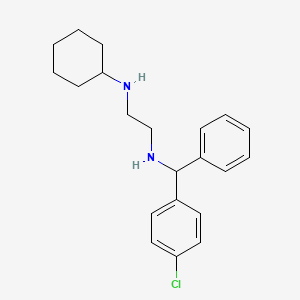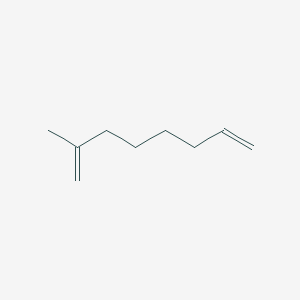![molecular formula C40H26N6 B14709914 (E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] CAS No. 24311-12-4](/img/structure/B14709914.png)
(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-1,1’-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] is a complex organic compound characterized by its unique diazene and naphthalene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] typically involves the reaction of naphthalene derivatives with diazene compounds under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. The process may involve multiple steps, including the preparation of intermediate compounds, purification, and final synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced technologies and equipment, such as continuous flow reactors and automated synthesis systems, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E,E)-1,1’-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce naphthalene-based quinones, while reduction reactions may yield naphthalene-based amines.
Scientific Research Applications
(E,E)-1,1’-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E,E)-1,1’-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E,E)-1,1’-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] include other diazene and naphthalene derivatives, such as:
1,1’-Azobis(naphthalene): A related compound with similar structural features.
Naphthalene-1,4-diazene: Another diazene derivative with naphthalene structures.
Uniqueness
The uniqueness of (E,E)-1,1’-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] lies in its specific arrangement of diazene and naphthalene units, which confer distinct chemical and physical properties. These properties make it valuable for various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
24311-12-4 |
|---|---|
Molecular Formula |
C40H26N6 |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
bis[4-(naphthalen-1-yldiazenyl)naphthalen-1-yl]diazene |
InChI |
InChI=1S/C40H26N6/c1-3-15-29-27(11-1)13-9-21-35(29)41-43-37-23-25-39(33-19-7-5-17-31(33)37)45-46-40-26-24-38(32-18-6-8-20-34(32)40)44-42-36-22-10-14-28-12-2-4-16-30(28)36/h1-26H |
InChI Key |
KJRFUQQVUNMFRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC=C(C6=CC=CC=C65)N=NC7=CC=CC8=CC=CC=C87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




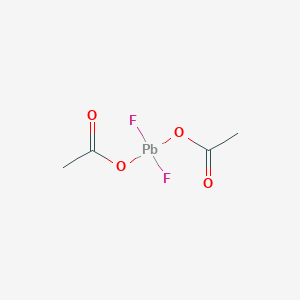
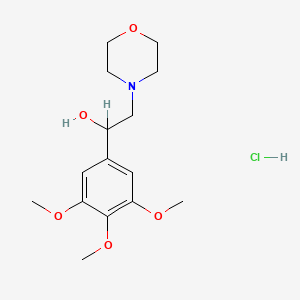
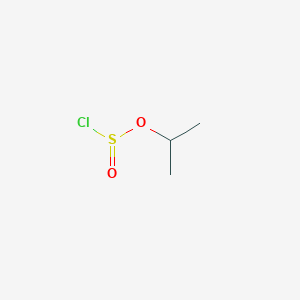
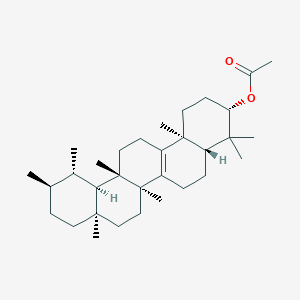
![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)
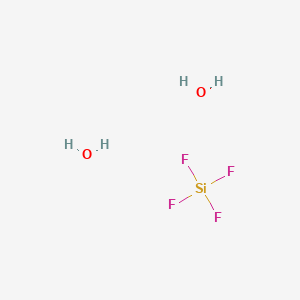
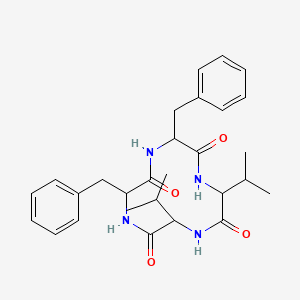
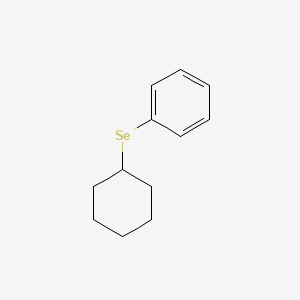
![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)
